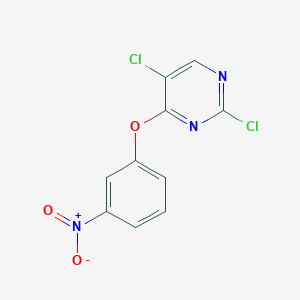

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-(3-nitrophenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O3/c11-8-5-13-10(12)14-9(8)18-7-3-1-2-6(4-7)15(16)17/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGZIOXGXFJLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Executive Summary

This technical guide provides a detailed exploration of the synthesis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine, a key intermediate in the development of advanced pharmaceutical agents. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] This document elucidates the synthesis via a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction, offering in-depth mechanistic insights, a field-proven, step-by-step experimental protocol, and methods for characterization. Designed for researchers, chemists, and drug development professionals, this guide bridges theoretical principles with practical application, ensuring a reproducible and efficient synthetic strategy.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a privileged heterocyclic motif in drug discovery, forming the structural basis for a multitude of FDA-approved drugs with applications ranging from anticancer and antiviral to anti-inflammatory and antibacterial therapies.[1][3][4] Its prevalence stems from its ability to engage with biological targets like enzymes and nucleic acids, mimicking endogenous nucleobases.[1][2] The functionalization of the pyrimidine core is, therefore, a critical endeavor in medicinal chemistry, enabling the generation of novel molecular entities with tailored therapeutic properties.[5]

1.1 Spotlight on this compound

This compound (CAS No: 76661-24-0) is a crucial building block in the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapies.[6][7][8][9] Its structure, featuring two reactive chlorine atoms and a nitrophenoxy moiety, provides multiple points for further chemical modification.

| Property | Value | Source |

| CAS Number | 76661-24-0 | [6][7][10] |

| Molecular Formula | C₁₀H₅Cl₂N₃O₃ | [6] |

| Molecular Weight | 286.07 g/mol | [6][7] |

| Appearance | Solid | [6] |

The Synthetic Pathway: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the target compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[11] The starting material is 2,4,5-trichloropyrimidine, a highly reactive electrophile.

2.1 The Underlying Mechanism and Regioselectivity

The pyrimidine ring is inherently electron-deficient, and this property is significantly amplified by the presence of three electron-withdrawing chlorine atoms.[11][12] This electronic arrangement makes the carbon atoms of the ring susceptible to attack by nucleophiles. In this synthesis, the nucleophile is the phenoxide ion generated in situ from 3-nitrophenol and a base.

A critical aspect of this reaction is its regioselectivity. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4/C6 > C2 >> C5.[12] This preference is attributed to the superior stability of the intermediate Meisenheimer complex formed during the reaction. Attack at the C4 position allows the negative charge to be delocalized over the ring nitrogens and the nitro group of the phenoxy moiety more effectively than an attack at the C2 or C5 positions.[12][13] Consequently, the substitution of the chlorine atom at the C4 position by the 3-nitrophenoxide is the overwhelmingly favored pathway.

In-Depth Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and clear instructions to ensure reproducibility.

3.1 Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2,4,5-Trichloropyrimidine | ≥98% | Commercial | Starting electrophile.[14] |

| 3-Nitrophenol | ≥99% | Commercial | Nucleophile precursor. |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercial | Base; chosen for its high solubility in organic solvents and efficacy. |

| 1,4-Dioxane | Anhydrous | Commercial | Reaction solvent. |

| Ethyl Acetate | ACS Grade | Commercial | For extraction. |

| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

3.2 Step-by-Step Synthesis Procedure

-

System Preparation: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a vacuum and allowed to cool under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: To the flask, add 2,4,5-trichloropyrimidine (1.0 eq), 3-nitrophenol (1.1 eq), and cesium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe to achieve a reactant concentration of approximately 0.2 M.

-

Reaction Execution: The reaction mixture is heated to 60°C with vigorous stirring.[15] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) every hour, using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 3-5 hours.

-

Reaction Quenching and Work-up: Upon completion, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is redissolved in ethyl acetate. This organic solution is then washed sequentially with water (2x) and brine (1x). The purpose of the water wash is to remove the cesium salts and any remaining 3-nitrophenol, while the brine wash aids in breaking any emulsions and further drying the organic layer.

-

Drying and Concentration: The separated organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Fractions containing the desired product are identified by TLC, combined, and concentrated to afford this compound as a solid.

-

Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the molecular weight of 286.07 g/mol .[6][16]

Data Summary

4.1 Quantitative Reaction Parameters

The following table summarizes the typical quantities and conditions for the synthesis.

| Parameter | Value | Rationale |

| Scale | 5.0 mmol | Standard laboratory scale for initial synthesis. |

| 2,4,5-Trichloropyrimidine | 0.917 g (1.0 eq) | Limiting reagent. |

| 3-Nitrophenol | 0.765 g (1.1 eq) | Slight excess ensures complete consumption of the starting pyrimidine. |

| Cesium Carbonate | 2.44 g (1.5 eq) | Sufficient base to deprotonate the phenol and drive the reaction. |

| 1,4-Dioxane | 25 mL | Provides good solubility for reactants and suitable boiling point. |

| Temperature | 60°C | Moderate temperature to ensure a reasonable reaction rate without side reactions.[15] |

| Reaction Time | 3-5 hours | Typical duration based on TLC monitoring. |

| Expected Yield | 80-90% | Based on similar reported SNAr reactions.[15] |

| Purity | >95% | After chromatographic purification.[6] |

Visualization of Mechanism and Workflow

5.1 Reaction Mechanism Diagram

The following diagram illustrates the key steps in the regioselective SNAr reaction.

Caption: Figure 1: Regioselective SNAr Mechanism

5.2 Experimental Workflow Diagram

This flowchart provides a visual summary of the entire synthetic procedure.

Caption: Figure 2: Experimental Workflow

Conclusion

The synthesis of this compound is reliably achieved through a regioselective Nucleophilic Aromatic Substitution reaction. By leveraging the inherent electronic properties of the 2,4,5-trichloropyrimidine core, the C4 position is selectively functionalized with 3-nitrophenol. The detailed protocol herein provides a robust and reproducible method for obtaining this valuable intermediate in high yield and purity, thereby facilitating further research and development in the critical field of medicinal chemistry.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. achemtek.com [achemtek.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. nbinno.com [nbinno.com]

- 9. 2,4,5-Trichloropyrimidine-Application_Chemicalbook [chemicalbook.com]

- 10. This compound - CAS:76661-24-0 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chemimpex.com [chemimpex.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to this comprehensive technical guide on 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a detailed understanding of this molecule's core physicochemical properties, synthesis, and analytical characterization. This compound, with its unique arrangement of electron-withdrawing and sterically influential groups, represents a key intermediate in the synthesis of complex heterocyclic compounds, particularly those with potential as anticancer agents.[1][2] This guide is structured to not only present data but also to offer insights into the causality behind experimental design and analytical approaches, reflecting a commitment to scientific integrity and practical, field-proven expertise.

Core Physicochemical Characteristics

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development. The following table summarizes the key physicochemical data for this compound. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models, a common practice in the early stages of characterizing novel compounds.

| Property | Value | Source |

| CAS Number | 76661-24-0 | [3] |

| Molecular Formula | C₁₀H₅Cl₂N₃O₃ | [3] |

| Molecular Weight | 286.07 g/mol | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 164-165°C (Predicted) | N/A |

| Boiling Point | 432.4±40.0°C (Predicted) | N/A |

| Density | 1.569±0.06 g/cm³ (Predicted) | N/A |

| pKa | -6.02±0.29 (Predicted, most basic) | [4] |

| LogP | 1.692 (Predicted) | [4] |

| Water Solubility | log₁₀WS = -3.02 (Predicted) | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Expert Insight: The predicted low water solubility (log₁₀WS = -3.02) and moderate lipophilicity (LogP = 1.692) are critical parameters for drug development.[4] These values suggest that while the compound may have favorable membrane permeability, formulation strategies would need to address its poor aqueous solubility. The predicted pKa indicates that the pyrimidine nitrogens are very weakly basic, a consequence of the strong electron-withdrawing effects of the chloro and nitro groups.

Synthesis and Reactivity: A Tale of Regioselectivity

The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The pyrimidine ring is inherently electron-deficient, and the presence of multiple chlorine atoms further activates it towards nucleophilic attack.

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of a suitable trichloropyrimidine precursor with 3-nitrophenol in the presence of a base. 2,4,5-trichloropyrimidine is the logical starting material.

Caption: Proposed synthesis of the target compound via SₙAr.

Expertise in Action: The critical aspect of this synthesis is controlling the regioselectivity. In dichloropyrimidines, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate.[1][2] For 2,4,5-trichloropyrimidine, the C4 position is expected to be the most reactive site for substitution by a phenoxide nucleophile. This is a crucial consideration for ensuring the desired isomer is the major product. The choice of a non-nucleophilic base is essential to prevent competition with the 3-nitrophenoxide.

Reactivity Profile

The two chlorine atoms on the pyrimidine ring of the title compound possess different reactivities. The C2-chloro substituent is generally less reactive towards nucleophilic substitution than the C4/C6-chloro substituents in many pyrimidine systems.[1] However, the electronic landscape of this specific molecule, with a chloro group at the 5-position and the nitrophenoxy group at the 4-position, will influence the reactivity of the remaining C2-chloro atom in subsequent reactions. This makes it a versatile building block for creating a library of disubstituted pyrimidine derivatives.

Analytical Characterization: A Multi-faceted Approach

Rigorous analytical characterization is non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is necessary to confirm the identity, purity, and properties of this compound.

Spectroscopic Analysis (Predicted)

While experimental spectra are the gold standard, in their absence, predicted spectra serve as a valuable tool for preliminary identification and characterization.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to be complex in the aromatic region (7.0-9.0 ppm). The single proton on the pyrimidine ring will likely appear as a singlet. The four protons of the 3-nitrophenoxy group will exhibit a characteristic splitting pattern for a meta-substituted benzene ring.

-

¹³C NMR (Predicted): The carbon NMR spectrum will be instrumental in confirming the number of unique carbon atoms and their chemical environment. The carbons attached to chlorine and oxygen will show characteristic downfield shifts. Online prediction tools can provide estimated chemical shifts to aid in spectral assignment.[5][6]

-

FT-IR Spectroscopy (Predicted): The infrared spectrum will provide information about the functional groups present. Key expected vibrational bands include:

-

C-Cl stretching vibrations.

-

Aromatic C=C and C-H stretching vibrations.

-

Asymmetric and symmetric stretching of the nitro group (NO₂), typically strong bands around 1530 and 1350 cm⁻¹.

-

C-O-C (ether) stretching vibrations.

-

-

Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of 286.07 g/mol .[3] The fragmentation pattern can provide structural information, with potential losses of Cl, NO₂, and the nitrophenoxy group. The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

Chromatographic Purity Assessment: A Self-Validating Protocol

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of organic compounds. The following is a robust, self-validating protocol for the analysis of this compound.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Water (HPLC grade).

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Prepare a gradient elution program (e.g., starting with 50% B, increasing to 95% B over 15 minutes).

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or a mixture of acetonitrile and DMF).

-

Dilute to a final concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Trustworthiness through Self-Validation: The robustness of this protocol is ensured by its reliance on a standard reversed-phase method, which is widely applicable to a range of organic molecules. The use of a gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. The choice of detection wavelength at 254 nm is a common practice for aromatic compounds, but for optimal sensitivity, it should be verified by acquiring a UV spectrum of the analyte.

Caption: A generalized workflow for HPLC purity analysis.

Concluding Remarks and Future Directions

This compound is a molecule with significant potential as a versatile intermediate in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its core physicochemical properties, a logical synthetic strategy rooted in the principles of nucleophilic aromatic substitution, and a robust analytical protocol for its characterization. While experimental data for some properties are yet to be reported in the literature, the information presented here, combining established chemical principles with predictive models, offers a solid foundation for researchers entering this area of study. Future work should focus on the experimental validation of the predicted properties and the exploration of this molecule's reactivity in the synthesis of novel, biologically active compounds.

References

Foreword: The Imperative of Unambiguous Structural Elucidation

An In-Depth Technical Guide to the Structural Analysis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

In the realm of drug discovery and development, the precise molecular structure of a compound is its foundational identity. For heterocyclic compounds like pyrimidine derivatives, which form the backbone of numerous therapeutic agents, this identity dictates function, reactivity, and safety.[1] The subject of this guide, this compound (CAS No: 76661-24-0), is a key intermediate whose structural integrity is paramount for the synthesis of targeted, high-value active pharmaceutical ingredients (APIs).[2] This document serves as a comprehensive manual for researchers and scientists, detailing the multi-technique approach required to confirm the structure of this molecule with absolute certainty. We will move beyond simple data reporting to explore the underlying principles and experimental rationale, ensuring a robust and self-validating analytical workflow.

Foundational Molecular Attributes

Before embarking on complex analysis, it is crucial to establish the compound's basic physicochemical properties. These values serve as the initial benchmarks for all subsequent experimental verification.

| Property | Value | Source(s) |

| CAS Number | 76661-24-0 | [3][4] |

| Molecular Formula | C₁₀H₅Cl₂N₃O₃ | [4][5] |

| Molecular Weight | 286.07 g/mol | [4][5] |

| Physical Form | Solid | [4] |

A plausible synthetic route for this molecule involves a nucleophilic aromatic substitution (SₙAr) reaction. Typically, a highly reactive polychlorinated pyrimidine, such as 2,4,5-trichloropyrimidine, is treated with 3-nitrophenol in the presence of a non-nucleophilic base. The regioselectivity of such reactions can be complex, making rigorous structural confirmation essential to rule out potential isomers.[6]

Mass Spectrometry: The First Confirmation

High-Resolution Mass Spectrometry (HRMS) is the initial and most direct method for confirming the elemental composition of a molecule. Unlike nominal mass measurements, HRMS provides mass accuracy in the parts-per-million (ppm) range, leaving little ambiguity about the molecular formula.

Expertise & Rationale

We select Electrospray Ionization (ESI) as the ionization technique due to its soft nature, which minimizes in-source fragmentation and maximizes the abundance of the molecular ion peak. A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolving power and mass accuracy. The presence of two chlorine atoms in the structure creates a highly characteristic isotopic pattern ([M]+, [M+2]+, and [M+4]+) with a predictable intensity ratio (~9:6:1), which serves as a crucial validation point.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [C₁₀H₅³⁵Cl₂N₃O₃+H]⁺ | 285.9781 |

| [C₁₀H₅³⁵Cl³⁷ClN₃O₃+H]⁺ | 287.9751 |

| [C₁₀H₅³⁷Cl₂N₃O₃+H]⁺ | 289.9722 |

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile. Dilute to a final concentration of 10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS).[7]

-

Chromatography (Optional but Recommended):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water (containing 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Purpose: To ensure the analyzed peak is pure and separate from any potential impurities.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Mass Range: 50-500 m/z.

-

Acquisition Mode: Full scan, high resolution.

-

-

Data Analysis: Extract the mass spectrum for the analyte peak. Verify that the measured monoisotopic mass is within 5 ppm of the calculated exact mass. Confirm the presence and relative abundance of the M+2 and M+4 isotopic peaks.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[8] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Expertise & Rationale

The structure contains two isolated aromatic spin systems (the pyrimidine and the nitrophenoxy rings) and a single proton on the pyrimidine ring.

-

¹H NMR will reveal the chemical shifts and coupling patterns of the protons on each ring.

-

¹³C NMR will identify all unique carbon environments.

-

HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton directly to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation to observe is between the pyrimidine proton (H6) and the carbons of the nitrophenoxy ring that are 3 bonds away across the ether linkage, and vice-versa. This unambiguously confirms the connection between the two ring systems.

Diagram: Key Structural Features for NMR

Caption: Atom Numbering Scheme for NMR Assignment.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, ~400 MHz)

| Atom | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale / Key Correlations (HMBC) |

| H6 | ~8.6 (s) | ~160.0 | Correlates to C2, C4, C5 |

| H2' | ~8.1 (t, J=2.2) | ~123.0 | Correlates to C4', C6', C1', C3' |

| H4' | ~7.9 (ddd, J=8.2, 2.3, 1.0) | ~130.0 | Correlates to C2', C6', C5' |

| H5' | ~7.6 (t, J=8.2) | ~125.0 | Correlates to C1', C3' |

| H6' | ~7.5 (ddd, J=8.2, 2.3, 1.0) | ~118.0 | Correlates to C2', C4', C1' |

| C2 | - | ~158.0 | - |

| C4 | - | ~165.0 | H6 correlates here |

| C5 | - | ~115.0 | H6 correlates here |

| C1' | - | ~153.0 | H2', H6' correlate here |

| C3' | - | ~149.0 | H2', H4' correlate here |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum (16-32 scans).

-

Acquire a proton-decoupled ¹³C spectrum (>1024 scans for good signal-to-noise).

-

-

2D Spectra Acquisition:

-

Acquire a standard gradient-selected COSY spectrum to establish proton-proton couplings within the nitrophenoxy ring.

-

Acquire a gradient-selected HSQC spectrum to map protons to their attached carbons.

-

Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz, to establish multi-bond connectivities. This is the key experiment for confirming the ether linkage.

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations, verifying against the predicted data table.

Diagram: Key HMBC Correlations for Structural Confirmation

Caption: Expected key long-range NMR correlations across the ether bond.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of the presence of key functional groups by probing their characteristic vibrational frequencies.[9]

Expertise & Rationale

While not a primary tool for determining connectivity, FTIR is an excellent orthogonal technique for verifying that the expected chemical moieties are present. We anticipate strong, characteristic absorptions for the nitro group (N-O stretches), the aromatic C=C and C=N bonds, the aryl ether (C-O-C) linkage, and the carbon-chlorine bonds.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1600-1450 | C=C and C=N Stretch | Aromatic Rings |

| ~1530 & ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro (NO₂) Group |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~800-600 | C-Cl Stretch | Aryl Halide |

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal (typically 16-32 scans).

-

Lower the ATR anvil to ensure firm contact with the sample.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: The instrument software will automatically generate the transmittance or absorbance spectrum. Label the major peaks and compare them to the predicted absorption bands to confirm the presence of the key functional groups.

Integrated Analytical Workflow

No single technique is sufficient for absolute structural proof. The power of this analytical approach lies in the integration of orthogonal data sets, each of which validates the others. The workflow is a systematic process of elimination and confirmation.

Caption: A self-validating workflow for structural elucidation.

Conclusion

The structural analysis of this compound is a rigorous, multi-step process. By integrating High-Resolution Mass Spectrometry for elemental formula confirmation, a comprehensive suite of NMR experiments for atomic connectivity, and FTIR for functional group validation, we can achieve an unambiguous and definitive structural assignment. This level of analytical certainty is not merely academic; it is a prerequisite for advancing promising intermediates in the complex and highly regulated pipeline of pharmaceutical development.

References

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. 76661-24-0|this compound|BLD Pharm [bldpharm.com]

- 4. achemtek.com [achemtek.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

A Technical Guide to the Spectroscopic Profile of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine (CAS No. 76661-24-0).[1][2] In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a detailed theoretical framework for the structural elucidation of this compound. This guide offers in-depth interpretations of anticipated ¹H NMR, ¹³C NMR, mass fragmentation, and infrared spectra, providing a valuable resource for the identification and characterization of this and structurally related molecules.

Introduction

This compound is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds.[3][4][5] Accurate structural confirmation is paramount in the synthesis and application of such novel compounds. Spectroscopic techniques are indispensable tools for providing unambiguous structural evidence.[3][6] This guide outlines the expected spectroscopic data for the title compound, offering a detailed rationale based on its molecular structure.

Molecular Structure and Properties:

-

Chemical Name: this compound

-

Predicted Melting Point: 164-165°C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[7] The predicted spectra for this compound are based on the analysis of its distinct structural fragments: the 2,5-dichloropyrimidine ring and the 3-nitrophenoxy group.

Predicted ¹H NMR Spectrum

The complexity of ¹H NMR spectra for substituted pyrimidines often arises from intricate spin-spin coupling patterns and the influence of substituents on the electronic environment of the protons.[7] The expected ¹H NMR spectrum of the title compound would exhibit signals corresponding to the protons on the pyrimidine ring and the nitrophenoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.70 | s | 1H | H-6 (pyrimidine) | The lone proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms. |

| ~8.10 | t, J ≈ 2.2 Hz | 1H | H-2' (nitrophenoxy) | This proton is ortho to the nitro group and is expected to appear as a triplet due to coupling with H-4' and H-6'. |

| ~7.95 | ddd, J ≈ 8.2, 2.2, 1.0 Hz | 1H | H-6' (nitrophenoxy) | This proton is ortho to the ether linkage and meta to the nitro group. It will show coupling to H-5' (ortho), H-4' (meta), and H-2' (meta). |

| ~7.70 | t, J ≈ 8.2 Hz | 1H | H-5' (nitrophenoxy) | This proton is meta to both the ether and nitro groups and will appear as a triplet due to coupling with H-4' and H-6'. |

| ~7.55 | ddd, J ≈ 8.2, 2.2, 1.0 Hz | 1H | H-4' (nitrophenoxy) | This proton is para to the ether linkage and meta to the nitro group. It will show coupling to H-5' (ortho), H-6' (meta), and H-2' (meta). |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C-4 (pyrimidine) | This carbon is attached to the electronegative oxygen and is part of the electron-deficient pyrimidine ring. |

| ~160.0 | C-2 (pyrimidine) | This carbon is flanked by two nitrogen atoms and attached to a chlorine atom, leading to significant deshielding. |

| ~158.0 | C-6 (pyrimidine) | Similar to C-2, this carbon is adjacent to a nitrogen atom and is deshielded. |

| ~155.0 | C-1' (nitrophenoxy) | The carbon atom of the phenoxy group directly attached to the oxygen atom. |

| ~149.0 | C-3' (nitrophenoxy) | The carbon atom bearing the nitro group is expected to be significantly deshielded. |

| ~131.0 | C-5' (nitrophenoxy) | Aromatic CH carbon. |

| ~126.0 | C-6' (nitrophenoxy) | Aromatic CH carbon. |

| ~121.0 | C-4' (nitrophenoxy) | Aromatic CH carbon. |

| ~116.0 | C-2' (nitrophenoxy) | Aromatic CH carbon. |

| ~115.0 | C-5 (pyrimidine) | This carbon is attached to a chlorine atom and is part of the pyrimidine ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight and the structure of the compound through fragmentation analysis.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern.

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z (predicted) | Ion | Rationale |

| 285/287/289 | [M]⁺ | Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). |

| 147/149/151 | [C₄HCl₂N₂]⁺ | Fragmentation corresponding to the dichloropyrimidine radical cation. |

| 139 | [C₆H₅NO₃]⁺ | Fragmentation corresponding to the 3-nitrophenoxy radical cation. |

| 122 | [C₆H₄NO₂]⁺ | Loss of a hydroxyl radical from the 3-nitrophenol fragment. |

| 112/114 | [C₄H₂ClN₂]⁺ | Loss of a chlorine atom from the dichloropyrimidine fragment. |

Fragmentation Pathway Diagram

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and key fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the pyrimidine ring, the nitro group, the ether linkage, and the aromatic C-H bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1580 | C=N stretch | Pyrimidine ring |

| 1550-1520 | Asymmetric NO₂ stretch | Nitro group |

| 1480-1450 | C=C stretch | Aromatic rings |

| 1360-1340 | Symmetric NO₂ stretch | Nitro group |

| 1250-1200 | C-O-C stretch | Aryl ether |

| 850-750 | C-Cl stretch | Chloro group |

Experimental Workflow: FT-IR Spectroscopy

Caption: General workflow for acquiring an FT-IR spectrum.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR data for this compound. The presented theoretical data and experimental protocols offer a solid foundation for the spectroscopic characterization of this compound. While this guide is based on established spectroscopic principles and data from similar structures, experimental verification is essential for definitive structural confirmation.

References

- 1. 76661-24-0[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 2. achemtek.com [achemtek.com]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine: Starting Materials and Strategic Considerations

This guide provides an in-depth analysis of the requisite starting materials and the core synthetic strategy for preparing 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine (CAS: 76661-24-0).[1] Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical rationale behind precursor selection, outlines a detailed experimental protocol, and offers insights into the underlying reaction mechanism. The target molecule is a valuable intermediate in medicinal chemistry, often utilized in the development of complex pharmaceutical agents, including kinase inhibitors.[2][3]

Part 1: Core Starting Materials - A Strategic Analysis

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the selection of two primary precursors whose intrinsic chemical properties are perfectly suited for this transformation.

-

The Electrophile: 2,4,5-Trichloropyrimidine

-

The Nucleophile: 3-Nitrophenol

The Pyrimidine Core: 2,4,5-Trichloropyrimidine (CAS: 5750-76-5)

2,4,5-Trichloropyrimidine is the foundational electrophilic component. Its selection is dictated by the reactivity profile of the pyrimidine ring, which is rendered electron-deficient by the two ring nitrogen atoms. This inherent electron deficiency is crucial for facilitating nucleophilic attack.

Causality of Selection:

-

Activation of Halogen Substituents: The chlorine atoms at the C2 and C4 positions are significantly activated towards nucleophilic displacement due to the ortho/para directing influence of the ring nitrogens. The C5 chlorine is substantially less reactive.

-

Regioselectivity: In reactions with nucleophiles, the C4 position of a polychlorinated pyrimidine is often the most reactive site, allowing for a regioselective substitution.[4] This selectivity is key to forming the desired 4-phenoxy bond while retaining the chlorine atoms at the C2 and C5 positions, which are essential for subsequent diversification in multi-step syntheses.

Procurement and Synthesis of 2,4,5-Trichloropyrimidine: While commercially available, 2,4,5-trichloropyrimidine can also be synthesized in the laboratory. A common and well-documented pathway begins with 5-chlorouracil.[2][5] This precursor undergoes exhaustive chlorination using reagents such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅), or by using bis(trichloromethyl) carbonate.[2][6] This preparatory step is vital for research groups requiring large quantities or custom purity specifications of the starting material.

The Nucleophilic Partner: 3-Nitrophenol (CAS: 554-84-7)

3-Nitrophenol serves as the precursor to the active nucleophile. Its structure is ideally configured for this reaction.

Causality of Selection:

-

Enhanced Acidity: The potent electron-withdrawing nature of the nitro (-NO₂) group significantly increases the acidity of the phenolic hydroxyl group. This facilitates its deprotonation by a mild base to form the corresponding 3-nitrophenoxide ion.

-

Nucleophile Generation: The generated phenoxide is a potent nucleophile, capable of efficiently attacking the electron-poor C4 position of the trichloropyrimidine ring.

Part 2: The Key Synthetic Transformation: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis is the SNAr reaction, where the 3-nitrophenoxide ion displaces the chloride at the C4 position of 2,4,5-trichloropyrimidine. This reaction requires a base to generate the active nucleophile and an appropriate solvent to facilitate the interaction of the reactants.

Logical Workflow of the SNAr Reaction

References

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine CAS number 76661-24-0

An In-Depth Technical Guide to 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine (CAS No. 76661-24-0)

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development, focusing on the chemical intermediate this compound. As a Senior Application Scientist, the aim is not merely to present data but to provide a synthesized understanding of this molecule's properties, reactivity, and potential applications. The pyrimidine core is a cornerstone in medicinal chemistry, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel therapeutics.[1][2] This guide is structured to provide both foundational knowledge and actionable insights, from its basic molecular profile to its strategic use in complex synthetic pathways.

Part 1: Core Molecular Profile

Chemical Identity and Structure

This compound is a substituted pyrimidine characterized by two chlorine atoms at the C2 and C5 positions and a 3-nitrophenoxy group at the C4 position. This unique arrangement of substituents dictates its chemical reactivity and potential as a versatile building block in organic synthesis.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 76661-24-0[3][4][5][6] |

| Molecular Formula | C₁₀H₅Cl₂N₃O₃[3] |

| Molecular Weight | 286.07 g/mol [3] |

| Synonyms | this compound[5] |

Physicochemical Properties

The physicochemical properties of this compound are essential for designing reaction conditions and purification protocols.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid[3] | A Chemtek |

| Melting Point | 164-165 °C | ChemicalBook |

| Purity | Typically >95% | A Chemtek[3] |

| Storage Conditions | Inert atmosphere, 2-8°C[3] | A Chemtek |

Spectroscopic Characterization (A Predictive Approach)

-

1.3.1. 1H NMR Spectroscopy: The proton NMR spectrum is expected to be dominated by signals from the aromatic protons. The single proton on the pyrimidine ring (at C6) would likely appear as a singlet in the downfield region. The protons of the 3-nitrophenoxy group will exhibit a complex splitting pattern characteristic of a substituted benzene ring. For a similar compound, 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, the aromatic protons of the nitrophenoxy group appear between δ 7.74 and 8.28 ppm.[7]

-

1.3.2. 13C NMR Spectroscopy: The carbon spectrum will show distinct signals for the four carbons of the pyrimidine ring and the six carbons of the nitrophenoxy group. The carbons attached to the chlorine atoms (C2 and C5) and the oxygen atom (C4) on the pyrimidine ring will be significantly shifted downfield. Data for the parent 2,4-dichloropyrimidine shows carbon signals at approximately 161, 158, and 118 ppm.[8]

-

1.3.3. Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Strong bands corresponding to the nitro group (NO₂) stretching are expected around 1530 and 1350 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C-O-C ether linkage will likely show a strong absorption in the 1250-1000 cm⁻¹ region. The C-Cl bonds will have characteristic absorptions in the fingerprint region, typically below 800 cm⁻¹. Vibrational spectra of substituted pyrimidines are known to have ring stretching modes in the 1400-1610 cm⁻¹ region.[9]

-

1.3.4. Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 286, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks). Fragmentation may involve the loss of the nitro group, the chlorine atoms, and cleavage of the ether bond.

Part 2: Synthesis and Manufacturing Insights

Recommended Synthetic Protocol

The most direct synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4,5-trichloropyrimidine and 3-nitrophenol.

Caption: Synthesis of this compound.

Experimental Protocol:

-

To a solution of 3-nitrophenol in a suitable polar aprotic solvent such as DMF, add a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature to form the corresponding phenoxide salt.

-

Add a solution of 2,4,5-trichloropyrimidine to the reaction mixture.

-

Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, typically by filtration to remove inorganic salts, followed by extraction and washing of the organic layer.

-

The crude product is then purified, for instance, by recrystallization from a suitable solvent system to yield the final product.

Mechanistic Considerations

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the presence of the three chlorine atoms.[10] The 3-nitrophenoxide ion acts as the nucleophile, attacking the C4 position of the 2,4,5-trichloropyrimidine. This position is generally the most reactive towards nucleophilic substitution in dichloropyrimidines.[1][11] The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The subsequent loss of the chloride ion from the C4 position restores the aromaticity of the ring and yields the final product.

Purification and Quality Control

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a common and effective method for obtaining high-purity solid material. The choice of solvent for recrystallization is critical and should be determined empirically. For quality control, High-Performance Liquid Chromatography (HPLC) is a sensitive technique to assess the purity of the final compound. The structure of the purified product should be confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry, as detailed in Part 1.3.

Part 3: Chemical Reactivity and Derivatization Potential

The Principles of Regioselectivity in Dichloropyrimidines

The reactivity of the two remaining chlorine atoms in this compound is not identical. In general, for dichloropyrimidines, the order of reactivity for SNAr reactions is C4(6) > C2 >> C5.[1] In our target molecule, the C4 position is already substituted. Therefore, subsequent nucleophilic substitutions will primarily occur at the C2 position, as the C5-chloro is significantly less reactive. The electron-withdrawing nature of the pyrimidine ring and the substituents influences the electrophilicity of the carbon atoms, making them susceptible to nucleophilic attack.

Caption: Reactivity of positions on the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

-

3.2.1. Reactivity at the C2 Position: The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at this position, making the title compound a valuable intermediate for creating a library of disubstituted pyrimidines. The reaction conditions for these substitutions (e.g., choice of solvent, base, and temperature) will depend on the nucleophilicity of the incoming group.

-

3.2.2. Reactivity at the C5 Position: The C5-chloro is generally unreactive towards SNAr. However, under forcing conditions or with highly reactive nucleophiles, substitution at this position might be possible, although likely with lower yields compared to substitution at the C2 position.

Strategic Applications in Multi-step Syntheses

The differential reactivity of the C2 and C5 chlorine atoms can be exploited in multi-step syntheses to build complex molecular architectures. A selective substitution at the C2 position can be performed first, leaving the C5-chloro intact for a subsequent, different chemical transformation. This stepwise functionalization is a powerful strategy in the synthesis of targeted drug molecules.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The Pyrimidine Scaffold in Modern Therapeutics

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its ability to participate in hydrogen bonding and its bioisosteric relationship with other aromatic systems contribute to its frequent use in drug design. Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

Role as a Key Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of two reactive chlorine atoms allows for the sequential introduction of different substituents, enabling the generation of diverse chemical libraries for biological screening. Dichloropyrimidine derivatives are frequently used in the development of kinase inhibitors, a major class of anticancer drugs.[7] While no specific patent was found for the direct use of CAS number 76661-24-0, its structural motifs are common in patented compounds for cancer therapy. For instance, similar 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine derivatives are key intermediates for small molecule anticancer drugs.[7][12]

Part 5: Safety, Handling, and Storage

Hazard Identification and Classification (Inferred)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Hygiene: Wash hands thoroughly after handling.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) and refrigeration (2-8°C) are recommended to prevent degradation.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Part 6: References

-

Benchchem. (n.d.). Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Retrieved from --INVALID-LINK--

-

IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Retrieved from IOP Publishing.

-

Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.

-

A Chemtek. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.

-

Schrödinger. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.

-

ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

-

PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

-

Sigma-Aldrich. (2024). Safety Data Sheet.

-

Fisher Scientific. (2014). Safety Data Sheet.

-

TCI Chemicals. (2025). Safety Data Sheet.

-

NIST. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved from the NIST WebBook.

-

BLDpharm. (n.d.). 76661-24-0|this compound.

-

ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

-

Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.

-

NIST. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved from the NIST WebBook.

-

Maina Technology. (n.d.). This compound.

-

ChemUniverse. (n.d.). This compound [P99214].

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

-

ResearchGate. (2025). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol.

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

-

SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. achemtek.com [achemtek.com]

- 4. 76661-24-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:76661-24-0 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 6. chemuniverse.com [chemuniverse.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. spectrabase.com [spectrabase.com]

- 9. ias.ac.in [ias.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

The Biological Versatility of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery

Abstract

The pyrimidine ring system is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of life itself as a core component of nucleobases.[1][2][3] This privileged structure is not only central to cellular biochemistry but also serves as a versatile template for the design of synthetic therapeutic agents. The inherent drug-like properties and synthetic tractability of the pyrimidine nucleus have led to a vast array of derivatives exhibiting a broad spectrum of pharmacological activities.[1][4][5] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities of pyrimidine derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating these activities.

Introduction: The Enduring Significance of the Pyrimidine Core

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life.[6][7] Its most prominent natural role is as the structural foundation for the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[1][2][3] This fundamental biological role provides a unique advantage for pyrimidine derivatives in drug design; their structural similarity to endogenous molecules allows them to interact with a multitude of biological targets like enzymes and biopolymers.[8][9] Over the decades, strategic chemical modifications to the pyrimidine ring have yielded a plethora of clinically significant drugs, demonstrating its remarkable versatility and establishing it as a "privileged scaffold" in the pursuit of novel therapeutics.[4][10][11] This guide will systematically explore the major therapeutic arenas where pyrimidine derivatives have made a significant impact.

Chapter 1: Anticancer Activity of Pyrimidine Derivatives

The development of pyrimidine-based anticancer agents has been a major focus in medicinal chemistry.[4][12][13] These compounds exert their effects through diverse mechanisms, often targeting the very processes that cancer cells exploit for uncontrolled proliferation.

Mechanisms of Antineoplastic Action

The anticancer activity of pyrimidine derivatives is often achieved through several key mechanisms:

-

Antimetabolite Activity: This is a classic mechanism where the pyrimidine derivative, due to its structural similarity to natural pyrimidines, interferes with nucleic acid synthesis.[14] By mimicking pyrimidine bases, these drugs can be incorporated into DNA and RNA, causing damage and halting replication.[14] They can also inhibit crucial enzymes involved in the nucleotide synthesis pathway. A prime example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells.[10][14]

-

Enzyme Inhibition: Many pyrimidine derivatives are designed to inhibit specific enzymes that are overactive in cancer cells. This includes:

-

Kinase Inhibition: Targeting protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Several pyrimidine-based drugs, such as Gefitinib, are known to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[15]

-

Topoisomerase Inhibition: Interfering with topoisomerase enzymes, which are essential for managing DNA topology during replication. Inhibition leads to DNA strand breaks and apoptosis.[13][16]

-

Dihydrofolate Reductase (DHFR) Inhibition: Blocking DHFR disrupts the synthesis of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, thus arresting DNA replication.[4][15]

-

-

Induction of Apoptosis: Many pyrimidine derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[16][17] This can be a downstream effect of DNA damage or enzyme inhibition, often involving the activation of caspase signaling pathways.[17]

Structure-Activity Relationship (SAR) Insights

The anticancer potential of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents.[1][2][10] Modifications can significantly alter the molecule's affinity for its target, pharmacokinetic properties, and overall efficacy. For instance, in the development of pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors, the substitution pattern on appended phenyl rings was found to be critical for potent enzymatic inhibition and cellular activity.[10]

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives against various human cancer cell lines, providing a quantitative comparison of their efficacy.

| Compound Class | Derivative Example | Mechanism of Action | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Reference |

| Pyrimidine-Sulfonamide Hybrid | Hybrid 33a | Hippo Pathway Activation | 0.82 | 1.81 | 1.04 | [15] |

| Pyrido[2,3-d]pyrimidine | Compound 11 | EGFR Inhibition | - | - | < 1 (Pre-G1 arrest) | [17] |

| Pyrrole[2,3-d]pyrimidin-4-one | Compound 20 | USP7 Inhibition | >18-fold apoptosis vs control | - | - | [17] |

| Pyrimidine Antimetabolite | 5-Fluorouracil | Thymidylate Synthase Inhibition | 6.82 - 17.1 (General) | 6.82 - 17.1 (General) | 6.82 - 17.1 (General) | [15] |

Note: IC50 values can vary based on experimental conditions. This table is for illustrative purposes.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[10] It relies on the principle that metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Formazan Solubilization: Incubate for another 4 hours. Afterwards, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]

Causality and Validation: This assay's trustworthiness stems from its direct link to cellular metabolic function. A decrease in the purple color formation directly correlates with a reduction in viable, metabolically active cells. The inclusion of vehicle controls ensures that the solvent does not impact cell viability, while a known cytotoxic agent (positive control) validates the assay's responsiveness.

Visualization: Drug Discovery Workflow

Caption: A generalized workflow for anticancer drug discovery.

Chapter 2: Antimicrobial Activity of Pyrimidine Derivatives

The rise of multidrug-resistant pathogens presents a critical global health threat, necessitating the discovery of novel antimicrobial agents.[9] Pyrimidine derivatives have emerged as a promising class of compounds in this area, exhibiting both antibacterial and antifungal properties.[6][8][19]

Mechanisms of Antimicrobial Action

Pyrimidine-containing compounds combat microbial growth through various mechanisms:

-

Inhibition of Essential Enzymes: A key target is dihydrofolate reductase (DHFR) , an enzyme vital for folic acid synthesis, which is required for microbial DNA production. Trimethoprim, a well-known antibacterial pyrimidine derivative, selectively inhibits bacterial DHFR.[4]

-

Disruption of Cell Division: Some novel thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ, a protein essential for bacterial cell division.[8][20] This inhibition disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[20]

-

Interference with Genetic Material: The structural similarity of pyrimidines to nucleic acid bases allows them to interfere with microbial DNA and RNA, disrupting their function.[8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Methodology:

-

Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a specific turbidity, typically corresponding to a concentration of ~5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrimidine test compound in the broth.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Causality and Validation: This protocol is self-validating through its controls. The positive control must show clear growth, and the negative control must remain clear. The clear endpoint (no turbidity) provides a reliable measure of the compound's ability to inhibit microbial proliferation.

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Chapter 3: Antiviral Activity of Pyrimidine Derivatives

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[21][22] Their mechanism relies on their ability to be recognized by viral enzymes and incorporated into the growing viral DNA or RNA chain, ultimately disrupting the replication process.[23]

Mechanism of Antiviral Action: Chain Termination

The primary mechanism of action for most antiviral pyrimidine nucleosides is chain termination .[23]

-

Activation: The nucleoside analog (a prodrug) enters the host cell and is phosphorylated by host or viral kinases into its active triphosphate form.[23]

-

Incorporation: The viral polymerase (e.g., reverse transcriptase in HIV, DNA polymerase in Herpes Simplex Virus) mistakenly recognizes the analog triphosphate as a natural nucleotide and incorporates it into the growing viral nucleic acid chain.[21][23]

-

Termination: The analog often lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This prevents further elongation of the nucleic acid chain, effectively terminating viral replication.[23]

Zidovudine (AZT) , an analog of thymidine, is a classic example used in HIV therapy. It is converted to AZT-triphosphate and incorporated by HIV's reverse transcriptase, leading to DNA chain termination.[21]

Visualization: Mechanism of Nucleoside Analog Antivirals

Caption: Mechanism of action for pyrimidine nucleoside antivirals.

Chapter 4: Other Notable Biological Activities

The structural versatility of the pyrimidine core has enabled its application across various other therapeutic areas.[1][4]

-

Anti-inflammatory Activity: Pyrimidine derivatives can modulate inflammatory responses by inhibiting key enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[11][24] Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for reducing inflammatory symptoms with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7][25]

-

Cardiovascular Effects: Certain pyrimidine derivatives exhibit significant cardiovascular activity. Minoxidil, a well-known pyrimidine derivative, is a potent vasodilator used to treat hypertension.

-

Central Nervous System (CNS) Activity: The pyrimidine scaffold is also found in compounds with anticonvulsant and analgesic properties, indicating its potential for developing drugs that target the CNS.[1][2]

Chapter 5: Future Perspectives and Drug Design Strategies

The future of pyrimidine-based drug discovery is promising. Modern drug design strategies are increasingly being employed to enhance the potency and selectivity of these derivatives.

-

Hybrid Molecules: The concept of creating hybrid molecules, which combine the pyrimidine scaffold with other known pharmacophores (e.g., sulfonamides, benzimidazoles), is a promising approach to develop agents with multi-target activity or enhanced efficacy.[10][15]

-

Computational Approaches: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools.[13][16][26] These techniques allow researchers to predict how a pyrimidine derivative will bind to its target protein, helping to rationalize experimental results and guide the design of more potent and selective inhibitors.

Conclusion

The pyrimidine nucleus is a testament to the power of a privileged scaffold in medicinal chemistry. Its fundamental role in biology provides a natural starting point for therapeutic intervention, while its chemical tractability allows for extensive modification and optimization. From foundational anticancer and antimicrobial agents to novel enzyme inhibitors, pyrimidine derivatives continue to be a rich source of new medicines. The integration of rational design, combinatorial chemistry, and computational methods will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system, paving the way for the next generation of treatments for a wide range of human diseases.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.innovareacademics.in [journals.innovareacademics.in]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 17. ijrpr.com [ijrpr.com]

- 18. benchchem.com [benchchem.com]

- 19. researchtrend.net [researchtrend.net]

- 20. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Nucleoside analogs with antiviral activity. | Semantic Scholar [semanticscholar.org]

- 23. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. frontiersin.org [frontiersin.org]

Reactivity of dichloropyrimidine compounds

An In-Depth Technical Guide to the Reactivity of Dichloropyrimidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract